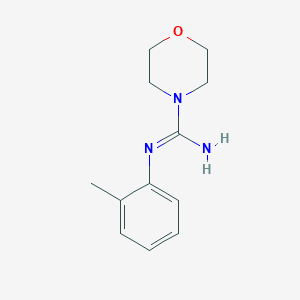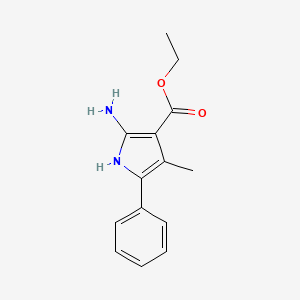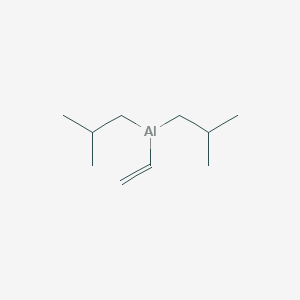![molecular formula C8H10O4 B14334377 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one CAS No. 107986-51-6](/img/structure/B14334377.png)
3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one: is a chemical compound known for its unique spirocyclic structure. It is also referred to as 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one . This compound is a metabolite of spiromesifen, a spirocyclic tetronic acid used as an environmentally friendly pesticide . The compound’s structure includes a spiro linkage, which is a rare and interesting feature in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one typically involves the reaction of mesitylacetic acid with ethyl 1-hydroxycyclopentane-carboxylate . The reaction is carried out under reflux conditions in the presence of potassium t-butoxide in t-butyl alcohol. After refluxing for several hours, the mixture is acidified with hydrochloric acid to precipitate the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one is used as an intermediate in the synthesis of spiromesifen, a potent acaricide . Its unique structure makes it a valuable compound for studying spirocyclic systems and their reactivity.
Biology and Medicine: The compound’s biological activity is primarily related to its role as a metabolite of spiromesifen. It has been studied for its potential effects on various biological systems, including its ecotoxicity and impact on non-target organisms .
Industry: In the agricultural industry, this compound is significant due to its role in the production of spiromesifen, which is used to control pests in crops .
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets in pests. The compound inhibits the synthesis of lipids in pests, leading to their death . The molecular targets include enzymes involved in lipid metabolism, which are crucial for the survival and reproduction of pests.
Comparison with Similar Compounds
Spiromesifen: A spirocyclic tetronic acid used as a pesticide.
Spirodiclofen: Another spirocyclic compound used as an acaricide.
Spirotetramat: A related compound with similar pesticidal properties.
Comparison: 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one is unique due to its specific structure and role as a metabolite of spiromesifen. Compared to other similar compounds, it has distinct reactivity and biological activity, making it valuable for specific applications in pest control and chemical synthesis .
Properties
CAS No. |
107986-51-6 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3,4-dihydroxy-1-oxaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C8H10O4/c9-5-6(10)8(12-7(5)11)3-1-2-4-8/h9-10H,1-4H2 |
InChI Key |
VMXRYFLXJONWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=C(C(=O)O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



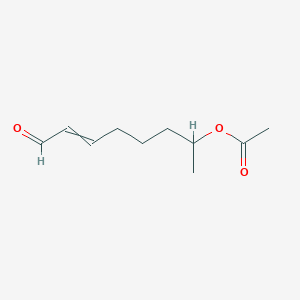
![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)

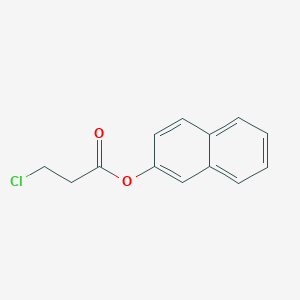

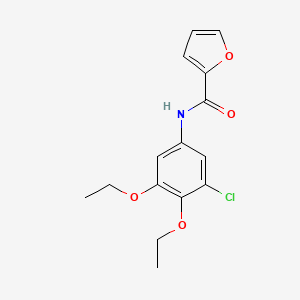
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
